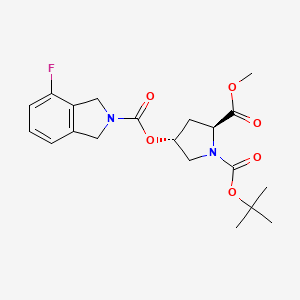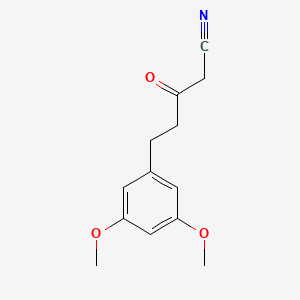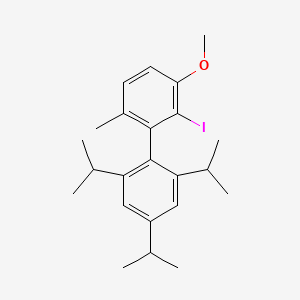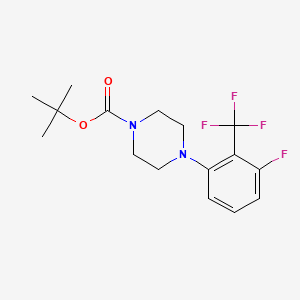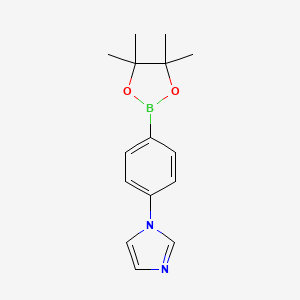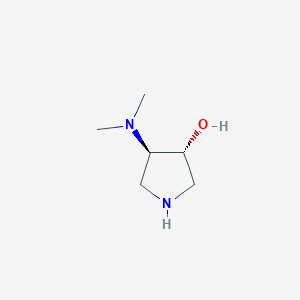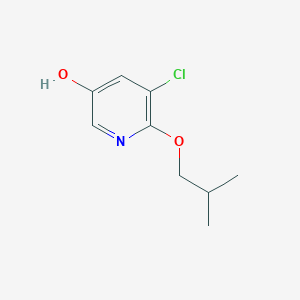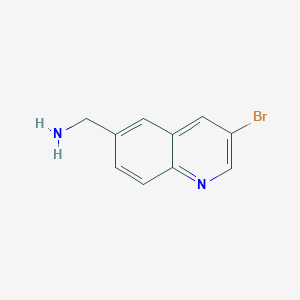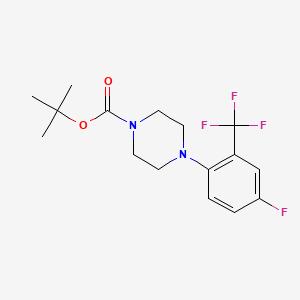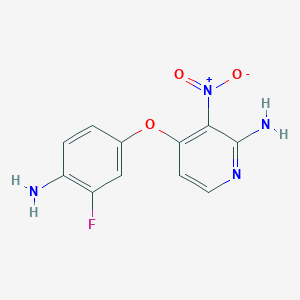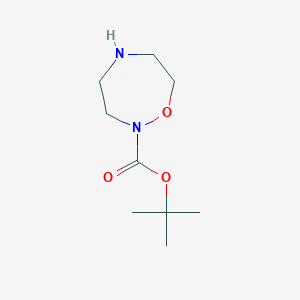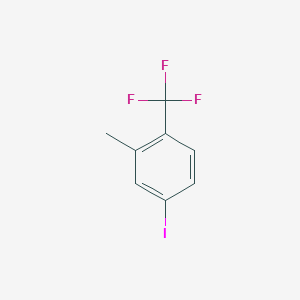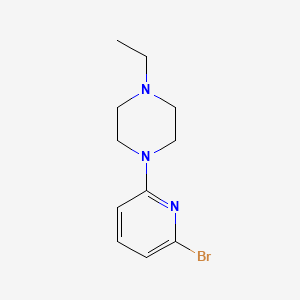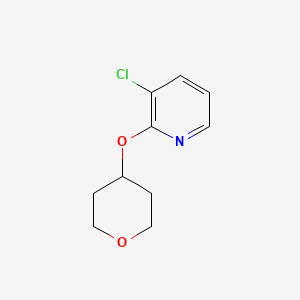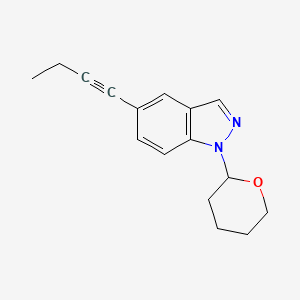
5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Übersicht
Beschreibung
5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, also known as 5-Butyn-1-yl-1,2,3,4-tetrahydro-pyrido[3,4-b]indazole, is an organic compound with a wide range of applications in the scientific and pharmaceutical fields. This compound has been studied extensively due to its unique structure and properties, which make it an attractive target for research and development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of similar molecules like 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole have been explored in studies. For example, Mohammed et al. (2020) detailed the synthesis of a molecule using D-glucose and click chemistry, which involved a step similar to the synthesis of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Mohammed et al., 2020).
Biological Evaluation
- Some indazole derivatives have been evaluated for their biological activities. For instance, Srinivas et al. (2020) synthesized novel pyrane glycosides, including indazole derivatives, and evaluated their antibacterial and antifungal activities (Srinivas et al., 2020).
Chemical Structure Analysis
- The chemical structure and properties of related compounds have been a subject of research. For instance, Ye et al. (2021) focused on the crystal structure and physicochemical features of a similar compound, providing insights into the molecular structure and stability (Ye et al., 2021).
Application in Drug Design
- Indazole derivatives have been synthesized and studied for potential use in drug design. For example, Shimada et al. (2008) explored the synthesis of indazole derivatives as 5-HT2C receptor agonists, highlighting the potential therapeutic applications of these compounds (Shimada et al., 2008).
Antagonist Activity Study
- Some studies have focused on the antagonist activities of indazole derivatives. Kang et al. (2020) investigated 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas as hTRPV1 antagonists, demonstrating the potential of these compounds in modulating biological pathways (Kang et al., 2020).
Synthesis Techniques
- Research has also focused on developing new synthesis techniques for indazole derivatives. The study by Malet et al. (1993) on the synthesis of 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles highlights advances in chemical synthesis methods relevant to the synthesis of 5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Malet et al., 1993).
Eigenschaften
IUPAC Name |
5-but-1-ynyl-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-3-6-13-8-9-15-14(11-13)12-17-18(15)16-7-4-5-10-19-16/h8-9,11-12,16H,2,4-5,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLJVQBPJVUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC1=CC2=C(C=C1)N(N=C2)C3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(But-1-yn-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

